

Lacto-N-neotetraose: A Technical Guide to its Immunomodulatory Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *lacto-N-neotetraose*

Cat. No.: B8734009

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-neotetraose (LNnT) is a neutral core human milk oligosaccharide (HMO) that is gaining significant attention for its multifaceted roles in infant development and beyond. While its prebiotic effects on the gut microbiota are well-documented, a growing body of evidence highlights its direct and indirect immunomodulatory properties.^{[1][2]} This technical guide provides an in-depth overview of the current understanding of LNnT's impact on the immune system, focusing on its effects on immune cell populations, cytokine profiles, and underlying signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of LNnT.

Data Presentation: Quantitative Effects of Lacto-N-neotetraose on Immune Responses

The following tables summarize the key quantitative data from *in vitro* and *in vivo* studies investigating the immunomodulatory effects of LNnT.

In Vitro Study: Attenuation of TNF- α -Induced Inflammation

Cell Line	Fetal Human Intestinal Epithelial Cells (FHS 74 Int)
Parameter Measured	Interleukin-8 (IL-8) Secretion
Treatment Conditions	Cells were stimulated with 10 ng/mL TNF- α for 24 hours in the presence or absence of 5 mg/mL LNnT.
Key Finding	LNnT significantly attenuated TNF- α -induced IL-8 secretion.
Quantitative Result	38% reduction in IL-8 secretion ($p < 0.0001$)[3]
Reference	Cheng et al. (2021)

In Vivo Study: Promotion of a Type 2 Immune Response in Wound Healing

Model	Murine full-thickness wound model
Parameter Measured	Gene expression of cytokines in wound tissue
Treatment Conditions	Intradermal injection of 100 μ g or 200 μ g of LNnT.
Key Finding	LNnT treatment led to a significant increase in the expression of anti-inflammatory and Type 2 cytokines.
Quantitative Results	Higher expression of IL-10, IL-4, and IL-13 in LNnT-treated groups compared to the control group.[4][5]
Reference	Farhadihosseinabadi et al. (2020)

In Vitro Study: Interaction with TNF Receptor 1 (TNFR1)

Methodology Microscale Thermophoresis (MST)

Parameter Measured Binding affinity of LNnT to TNFR1

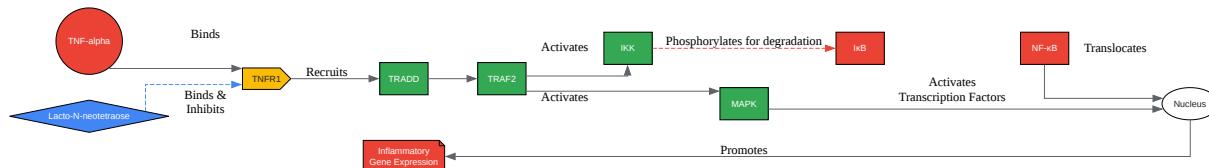
Key Finding LNnT directly binds to TNFR1.

Quantitative Result Dissociation constant (Kd) of 900 ± 660 nM[3]

Reference Cheng et al. (2021)

Key Immunomodulatory Mechanisms of Lacto-N-neotetraose

LNnT exerts its immunomodulatory effects through several interconnected mechanisms:


- Direct Interaction with Intestinal Epithelial Cells: LNnT can directly modulate the inflammatory response of intestinal epithelial cells. As demonstrated in fetal gut epithelial cells, LNnT can significantly reduce the secretion of the pro-inflammatory chemokine IL-8 induced by TNF- α . [3] This effect is, at least in part, mediated by its interaction with Tumor Necrosis Factor Receptor 1 (TNFR1).[3] LNnT has been shown to not only bind to TNFR1 but also to promote the shedding of its ectodomain.[3] This shedding mechanism may reduce the availability of the receptor for TNF- α , thereby dampening the inflammatory signaling cascade.
- Modulation of Immune Cell Populations and Cytokine Secretion: In vivo studies have shown that LNnT can expand a population of Gr1+/CD11b+/F4/80+ cells.[6][7] These cells exhibit immunosuppressive properties, including the ability to suppress the proliferation of naive CD4+ T cells.[6][7] Furthermore, these LNnT-expanded cells spontaneously produce anti-inflammatory cytokines, including Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF- β).[6][7]
- Promotion of a Type 2 Immune Response: In a murine model of wound healing, LNnT was found to accelerate the healing process by promoting a type 2 immune response.[5] This was evidenced by the increased expression of key type 2 cytokines, Interleukin-4 (IL-4) and

Interleukin-13 (IL-13), as well as the anti-inflammatory cytokine IL-10.[\[5\]](#) This shift towards a type 2 response is often associated with tissue repair and resolution of inflammation.

- Indirect Immunomodulation via the Gut Microbiota: LNnT is a well-established prebiotic that selectively promotes the growth of beneficial gut bacteria, particularly *Bifidobacterium* species.[\[1\]](#)[\[8\]](#) A healthy gut microbiota is crucial for the proper development and function of the immune system. The metabolites produced by these bacteria, such as short-chain fatty acids (SCFAs), have their own immunomodulatory effects, contributing to the overall impact of LNnT on immune homeostasis.

Signaling Pathways Modulated by Lacto-N-neotetraose

The primary signaling pathway identified to be directly modulated by LNnT is the TNF- α /TNFR1 pathway. By interacting with TNFR1, LNnT can interfere with the downstream signaling cascade that typically leads to the activation of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinases (MAPKs).

[Click to download full resolution via product page](#)

Caption: LNnT's modulation of the TNF- α /TNFR1 signaling pathway.

While direct evidence for LNnT's impact on STAT (Signal Transducer and Activator of Transcription) signaling is less clear, the observed increase in IL-10, IL-4, and IL-13 production

suggests a potential indirect influence, as these cytokines are known to signal through STAT pathways.

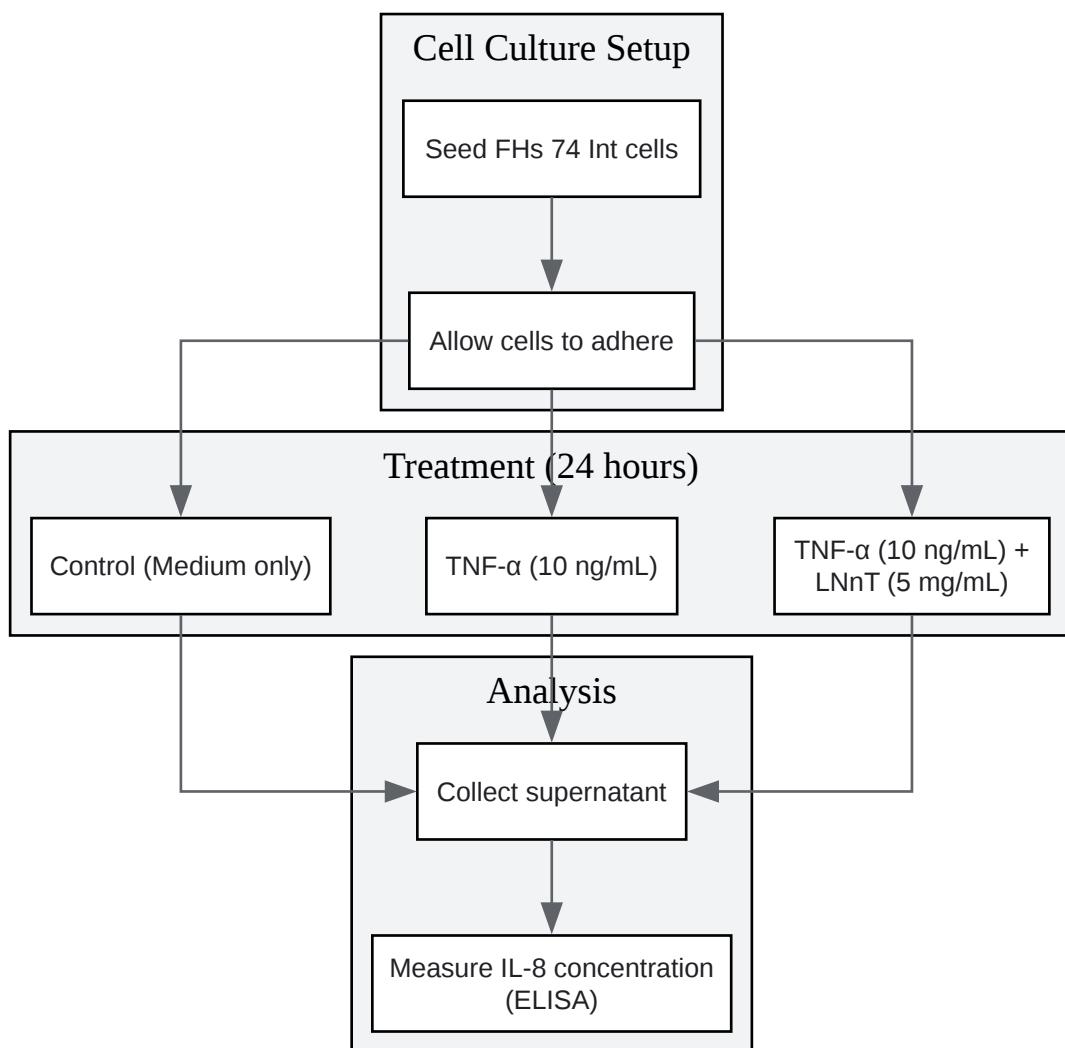
Experimental Protocols

In Vitro Attenuation of TNF- α -Induced Inflammation in Fetal Intestinal Epithelial Cells

This protocol is based on the methodology described by Cheng et al. (2021).[\[3\]](#)

- Cell Culture:

- Fetal human intestinal epithelial cells (FHS 74 Int, ATCC CCL-241) are cultured in Hybri-Care Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 30 ng/mL epidermal growth factor (EGF).[\[9\]](#)


- Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[\[9\]](#)

- Inflammation Induction and Treatment:

- FHS 74 Int cells are seeded in appropriate culture plates and allowed to adhere.
 - The cells are then treated with 10 ng/mL of recombinant human TNF- α to induce an inflammatory response.
 - Concurrently, cells are co-treated with 5 mg/mL of **Lacto-N-neotetraose**.
 - Control groups include untreated cells and cells treated with only TNF- α .

- Endpoint Analysis:

- After a 24-hour incubation period, the cell culture supernatant is collected.
 - The concentration of Interleukin-8 (IL-8) in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

[Click to download full resolution via product page](#)

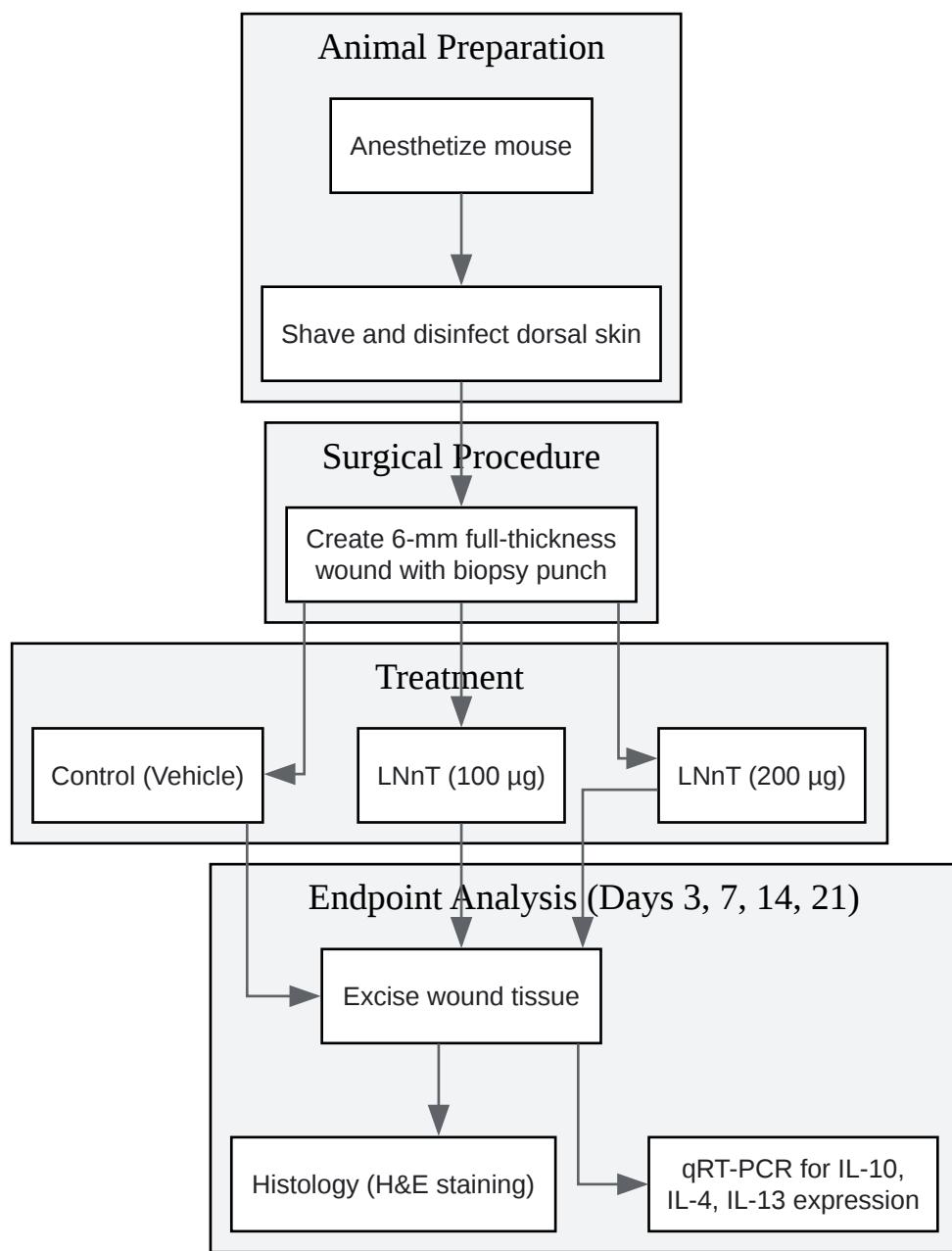
Caption: Experimental workflow for in vitro inflammation studies.

In Vivo Murine Full-Thickness Wound Healing Model

This protocol is based on the methodology described by Farhadihosseiniabadi et al. (2020).^{[4] [5]}

- Animal Model:
 - Adult male BALB/c mice are used for this model.
 - Animals are housed under standard laboratory conditions.

- Wound Creation:


- Mice are anesthetized, and the dorsal hair is shaved and the skin disinfected.
- A full-thickness excisional wound is created on the dorsum of each mouse using a 6-mm biopsy punch.[\[4\]](#)

- Treatment:

- Immediately after wounding, mice are randomly assigned to treatment groups.
- The treatment groups receive an intradermal injection of 100 µg or 200 µg of **Lacto-N-neotetraose** dissolved in a suitable vehicle (e.g., PBS) around the wound site.
- The control group receives an injection of the vehicle alone.

- Endpoint Analysis:

- At predetermined time points (e.g., days 3, 7, 14, and 21 post-wounding), animals are euthanized, and the wound tissue is excised.
- A portion of the tissue is fixed in formalin for histological analysis (e.g., H&E staining) to assess wound closure and re-epithelialization.
- Another portion of the tissue is used for RNA extraction.
- Quantitative real-time PCR (qRT-PCR) is performed to measure the gene expression levels of IL-10, IL-4, and IL-13.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the *in vivo* wound healing model.

Conclusion and Future Directions

Lacto-N-neotetraose demonstrates significant immunomodulatory properties through both direct and indirect mechanisms. Its ability to attenuate inflammation, promote a type 2 immune

response, and interact with key signaling pathways highlights its potential as a therapeutic agent for a range of inflammatory and immune-mediated conditions.

Future research should focus on further elucidating the precise molecular mechanisms underlying LNnT's effects, particularly in identifying other potential cell surface receptors and dissecting the downstream signaling events. More detailed dose-response studies and investigations in various disease models will be crucial for translating the promising preclinical findings into clinical applications. The development of LNnT as a standalone immunomodulatory agent or as an adjunct therapy warrants further exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Global Transcriptional Analysis of Nontransformed Human Intestinal Epithelial Cells (FHs 74 Int) after Exposure to Selected Drinking Water Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. Protocol for cutaneous wound healing assay in a murine model. | Semantic Scholar [semanticscholar.org]
- 4. Video: Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 5. A Pilot Study To Establish an In Vitro Model To Study Premature Intestinal Epithelium and Gut Microbiota Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 7. The schistosome oligosaccharide lacto-N-neotetraose expands Gr1(+) cells that secrete anti-inflammatory cytokines and inhibit proliferation of naive CD4(+) cells: a potential mechanism for immune polarization in helminth infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. layerorigin.com [layerorigin.com]

- 9. Global transcriptional analysis of human FHs 74 Int intestinal epithelial cells after exposure to advanced glycation end products | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Lacto-N-neotetraose: A Technical Guide to its Immunomodulatory Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8734009#lacto-n-neotetraose-immunomodulatory-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com